molecular formula C19H17FN4O2 B2946629 2-fluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021108-89-3

2-fluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide

Katalognummer: B2946629
CAS-Nummer: 1021108-89-3
Molekulargewicht: 352.369
InChI-Schlüssel: URFLQKQVMWWZEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with a fluorine atom at the 2-position. The benzamide is linked via a propyl chain to a pyridazine ring system, which is further substituted with a pyridin-4-yl group at position 3 and a ketone at position 5. The fluorine atom may enhance metabolic stability and modulate electronic properties compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name

2-fluoro-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-16-5-2-1-4-15(16)19(26)22-10-3-13-24-18(25)7-6-17(23-24)14-8-11-21-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFLQKQVMWWZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Fluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that suggests various mechanisms of action, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₅O
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 1021210-78-5

This compound contains a fluorine atom, a pyridazine ring, and a benzamide moiety, which are significant for its biological activity.

Anticancer Properties

Research indicates that derivatives of pyridazine, including this compound, exhibit promising anticancer properties. A study highlighted that pyridazine derivatives can inhibit various kinases involved in cancer progression, suggesting that this compound may act as a kinase inhibitor .

Antimicrobial Activity

In vitro studies have shown that compounds similar to this compound possess moderate to good antimicrobial activity against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound’s structural features suggest potential anti-inflammatory properties. Pyridazine derivatives have been reported to inhibit inflammatory cytokines, such as TNF-alpha, in cellular models . This indicates a possible therapeutic role in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at the pyridazine and benzamide moieties can significantly affect potency and selectivity against specific biological targets. For instance, the introduction of fluorine enhances lipophilicity and may improve cell membrane permeability, potentially increasing bioavailability .

Case Studies and Research Findings

  • Kinase Inhibition : A study on related pyridazine compounds demonstrated their ability to inhibit kinases involved in cancer signaling pathways. The findings suggest that this compound could similarly target these pathways, leading to reduced tumor growth in preclinical models .
  • Antimicrobial Testing : In a comparative study of various pyridazine derivatives, this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle and Substituent Variations

Compound Name Core Structure Key Substituents Potential Biological Implications
Target Compound Pyridazine 2-Fluoro-benzamide, pyridin-4-yl, propyl linker Enhanced π-π stacking, metabolic stability
2-Chloro-N-(2-Pyridin-4-ylpyrimidin-4-yl)benzamide (478039-51-9) Pyrimidine 2-Chloro-benzamide, pyridin-4-yl Reduced dipole interactions vs. pyridazine
Otaplimastatum Quinazoline-2,4-dione N-Acetylated propyl chains, dual quinazoline-dione groups Potential dual-targeting (e.g., kinase inhibition)
Parimifasorum Benzamide 3-Chloro-5-fluoroaniline, trifluoromethylpyrazole High lipophilicity, possible kinase inhibition
Pavinetantum Quinoline Methanesulfonamido, 2-phenyl, (1S)-1-phenylpropyl CNS-targeting (e.g., neurokinin receptor antagonism)

Key Observations:

  • Pyridazine vs. Pyrimidine/Pyridine: The target compound’s pyridazine ring introduces adjacent nitrogen atoms, which may facilitate unique hydrogen-bonding interactions compared to pyrimidine (para-nitrogens) or pyridine (single nitrogen) cores in analogs like 478039-51-9 .
  • Fluorine vs. Chlorine: The 2-fluoro substitution on the benzamide likely improves metabolic stability and electron-withdrawing effects compared to chlorine in 478039-51-9, which may increase lipophilicity but reduce resistance to oxidative metabolism .
  • Linker Flexibility: The propyl linker in the target compound provides moderate flexibility for optimal binding pocket accommodation, contrasting with rigidified linkers in Otaplimastatum’s quinazoline-dione system .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 478039-51-9 Otaplimastatum
LogP (Predicted) ~2.8 (moderate) ~3.2 (higher lipophilicity) ~1.5 (polar due to diones)
Solubility (aq.) Low (fluorine effect) Very low (Cl, CF3 groups) Moderate (polar groups)
Metabolic Stability High (F substitution) Moderate (Cl susceptibility) Low (amide hydrolysis risk)

Notes:

  • The pyridin-4-yl group in the target compound enhances solubility via basic nitrogen, partially counteracting the fluorine’s hydrophobicity .
  • Otaplimastatum’s quinazoline-dione moieties may increase susceptibility to hydrolysis, reducing oral bioavailability compared to the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.